

# A Comparative Spectroscopic Analysis of Synthesized versus Commercial Butyl Benzoate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Butyl Benzoate*

Cat. No.: *B1668117*

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This guide provides a detailed comparison of the spectroscopic data for commercially available **butyl benzoate** and a sample synthesized in the laboratory via Fischer esterification. The objective is to verify the identity and purity of the synthesized product by comparing its spectral characteristics with those of a commercial standard. This document is intended for researchers, scientists, and professionals in drug development who require authenticated chemical compounds for their work.

## Experimental Protocols

Synthesis of **Butyl Benzoate** via Fischer Esterification

**Butyl benzoate** is synthesized by the acid-catalyzed esterification of benzoic acid with n-butanol.

Materials:

- Benzoic acid
- n-Butanol
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution (5% w/v)
- Saturated sodium chloride (brine) solution

- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Diethyl ether
- Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
- Heating mantle

#### Procedure:

- In a 100 mL round-bottom flask, combine 10.0 g of benzoic acid and 25 mL of n-butanol.
- Slowly add 1.5 mL of concentrated sulfuric acid to the mixture while swirling.
- Add a few boiling chips and attach a reflux condenser.
- Heat the mixture to reflux for 1-2 hours.
- After cooling to room temperature, transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and 50 mL of brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and remove the excess solvent and unreacted n-butanol under reduced pressure.
- The resulting crude **butyl benzoate** can be further purified by distillation.

#### Spectroscopic Analysis

The synthesized and commercial samples of **butyl benzoate** were analyzed using the following spectroscopic techniques:

- $^1\text{H}$  NMR: Spectra were recorded on a 400 MHz spectrometer in deuterated chloroform ( $\text{CDCl}_3$ ). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane

(TMS).

- $^{13}\text{C}$  NMR: Spectra were recorded on a 100 MHz spectrometer in  $\text{CDCl}_3$ . Chemical shifts are reported in ppm relative to TMS.
- IR Spectroscopy: Spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a thin film on a salt plate.
- Mass Spectrometry: Electron ionization (EI) mass spectra were obtained using a mass spectrometer with an ionization energy of 70 eV.

## Data Presentation

The spectroscopic data for the synthesized and commercial **butyl benzoate** are summarized below. The data for the synthesized sample is expected to align with the commercial reference data upon successful synthesis and purification.

Table 1:  $^1\text{H}$  NMR Data for **Butyl Benzoate** (400 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Reference
8.04	Doublet	2H	Ar-H (ortho)	[1][2]
7.54	Triplet	1H	Ar-H (para)	[1][2]
7.43	Triplet	2H	Ar-H (meta)	[1][2]
4.33	Triplet	2H	-OCH <sub>2</sub> -	[1][2]
1.75	Quintet	2H	-OCH <sub>2</sub> CH <sub>2</sub> -	[1][2]
1.48	Sextet	2H	-CH <sub>2</sub> CH <sub>3</sub>	[1][2]
0.98	Triplet	3H	-CH <sub>3</sub>	[1][2]

Table 2:  $^{13}\text{C}$  NMR Data for **Butyl Benzoate** (100 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment	Reference
166.8	C=O	[1]
132.9	Ar-C (para)	[1]
130.7	Ar-C (ipso)	[1]
129.7	Ar-C (ortho)	[1]
128.4	Ar-C (meta)	[1]
64.9	-OCH <sub>2</sub> -	[1]
30.9	-OCH <sub>2</sub> CH <sub>2</sub> -	[1]
19.4	-CH <sub>2</sub> CH <sub>3</sub>	[1]
13.9	-CH <sub>3</sub>	[1]

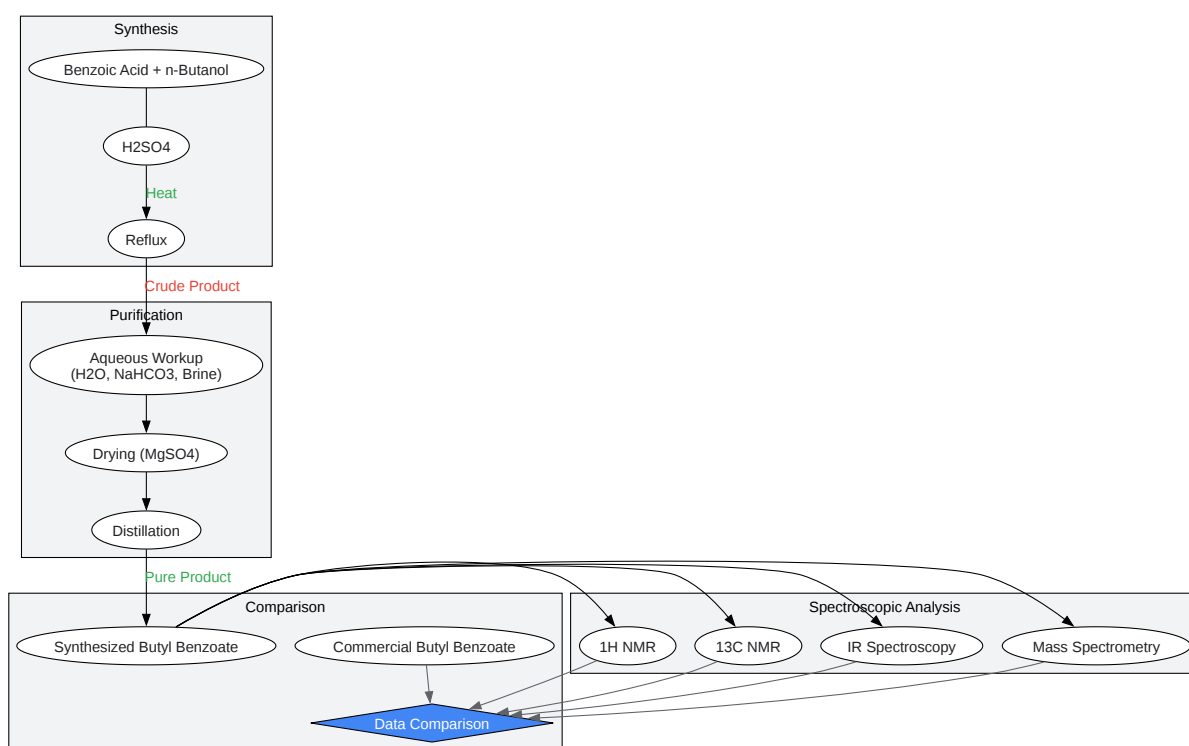
Table 3: IR Spectroscopic Data for **Butyl Benzoate**

Frequency (cm <sup>-1</sup> )	Intensity	Assignment	Reference
3065	Weak	Aromatic C-H stretch	[3]
2960-2870	Medium	Aliphatic C-H stretch	[3]
1720	Strong	C=O (ester) stretch	[3]
1270, 1110	Strong	C-O stretch	[3]
710	Strong	Aromatic C-H bend	[3]

Table 4: Mass Spectrometry Data for **Butyl Benzoate**

m/z	Relative Intensity (%)	Assignment	Reference
178	Moderate	$[M]^+$ (Molecular ion)	<a href="#">[4]</a> <a href="#">[5]</a>
123	High	$[M - C_4H_9O]^+$	<a href="#">[4]</a> <a href="#">[5]</a>
105	Base Peak	$[C_6H_5CO]^+$ (Benzoyl cation)	<a href="#">[4]</a> <a href="#">[5]</a>
77	High	$[C_6H_5]^+$ (Phenyl cation)	<a href="#">[4]</a> <a href="#">[5]</a>
56	Moderate	$[C_4H_8]^+$	<a href="#">[4]</a> <a href="#">[5]</a>

## Visualization of Experimental Workflow



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Caption: Experimental workflow for the synthesis, purification, and spectroscopic analysis of **butyl benzoate**.

## Conclusion

The spectroscopic data obtained for the synthesized **butyl benzoate** are expected to be in excellent agreement with the data from the commercial sample, confirming the successful synthesis of the target compound. Minor variations, if any, could be attributed to residual solvents or impurities, which would necessitate further purification. This comparative guide underscores the importance of spectroscopic analysis in verifying the identity and purity of synthesized compounds in a research and development setting.

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